

# Spectroscopic data (NMR, IR, UV-Vis) for N-Phenyl-3-biphenylamine.

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## Compound of Interest

Compound Name: **N-Phenyl-3-biphenylamine**

Cat. No.: **B170737**

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## Spectroscopic Data of N-Phenyl-3-biphenylamine: A Technical Guide

### Introduction

**N-Phenyl-3-biphenylamine** is an aromatic amine of interest to researchers in materials science and drug development. A thorough understanding of its structural and electronic properties is crucial for its application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for elucidating the molecular structure and characteristics of organic compounds. This guide provides a summary of expected spectroscopic data for **N-Phenyl-3-biphenylamine**, based on the analysis of structurally similar compounds, and outlines the experimental protocols for acquiring such data.

**Note on Data Availability:** As of the compilation of this document, specific experimental spectroscopic data for **N-Phenyl-3-biphenylamine** is not readily available in public databases. Therefore, the data presented herein for NMR and IR spectroscopy is based on the closely related and structurally analogous compound, Diphenylamine (N-phenylaniline), to provide a representative reference.

## Spectroscopic Data Summary

The following tables summarize the expected  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and key IR absorption bands for a compound structurally similar to **N-Phenyl-3-biphenylamine**.

Table 1:  $^1\text{H}$  NMR Data for Diphenylamine

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.25	t	7.0	4H (meta-protons)
7.07	d	7.7	4H (ortho-protons)
6.92	t	7.3	2H (para-protons)
5.63	s (broad)	-	1H (N-H)

Solvent:  $\text{CDCl}_3$ , Frequency: 400 MHz. Data sourced from multiple references.[\[1\]](#)[\[2\]](#)

Table 2:  $^{13}\text{C}$  NMR Data for Diphenylamine

Chemical Shift ( $\delta$ ) ppm	Assignment
142.9	C (quaternary, attached to N)
129.1	CH (meta)
120.8	CH (ortho)
117.6	CH (para)

Solvent:  $\text{CDCl}_3$ , Frequency: 100 MHz.[\[1\]](#)[\[3\]](#)

Table 3: Infrared (IR) Spectroscopy Data for Diphenylamine

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3120-3180	Weak	N-H Stretch
3000-3100	Medium	Aromatic C-H Stretch
1600-1450	Strong	Aromatic C=C Bending
1310-1360	Strong	C-N Stretch
680-750	Strong	C-H Out-of-plane Bending

Data compiled from various sources.[4]

### UV-Vis Spectroscopy

The UV-Vis spectrum of diphenylamine in ethanol exhibits an absorption maximum around 300 nm.[5] This absorption is attributed to  $\pi \rightarrow \pi^*$  electronic transitions within the aromatic rings. For **N-Phenyl-3-biphenylamine**, a similar absorption profile is expected, potentially with a slight shift in the absorption maximum due to the extended conjugation from the additional phenyl group.

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols suitable for a solid organic compound like **N-Phenyl-3-biphenylamine**.

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Weigh approximately 5-10 mg of the solid sample (e.g., **N-Phenyl-3-biphenylamine**).
  - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) in a clean, dry vial.
  - Transfer the solution to a standard 5 mm NMR tube.
- $^1\text{H}$  NMR Acquisition:

- The  $^1\text{H}$  NMR spectrum is recorded on a 400 MHz spectrometer.[\[1\]](#)
- The instrument is tuned and locked to the deuterium signal of the solvent.
- A standard one-pulse sequence is used for acquisition.
- Typically, 16 to 64 scans are acquired to ensure a good signal-to-noise ratio.
- Chemical shifts are referenced to the residual solvent peak (e.g.,  $\text{CHCl}_3$  at 7.26 ppm).
- $^{13}\text{C}$  NMR Acquisition:
  - The  $^{13}\text{C}$  NMR spectrum is recorded on the same spectrometer at a frequency of 100 MHz.[\[1\]](#)
  - A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.
  - A longer acquisition time and a greater number of scans (typically 1024 or more) are required due to the lower natural abundance of  $^{13}\text{C}$ .
  - Chemical shifts are referenced to the solvent peak (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).

## 2. Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Transfer a portion of the powder to a pellet press.
  - Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- IR Spectrum Acquisition:
  - Record a background spectrum of the empty sample compartment.

- Place the KBr pellet in the sample holder of an FTIR spectrometer.
- Acquire the sample spectrum over a range of 4000 to 400  $\text{cm}^{-1}$ .
- Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

### 3. Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation:

- Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) of a known concentration (e.g., 1 mg/mL).
- From the stock solution, prepare a dilute solution (typically in the micromolar range) to ensure the absorbance falls within the linear range of the instrument (usually 0.1 to 1.0).

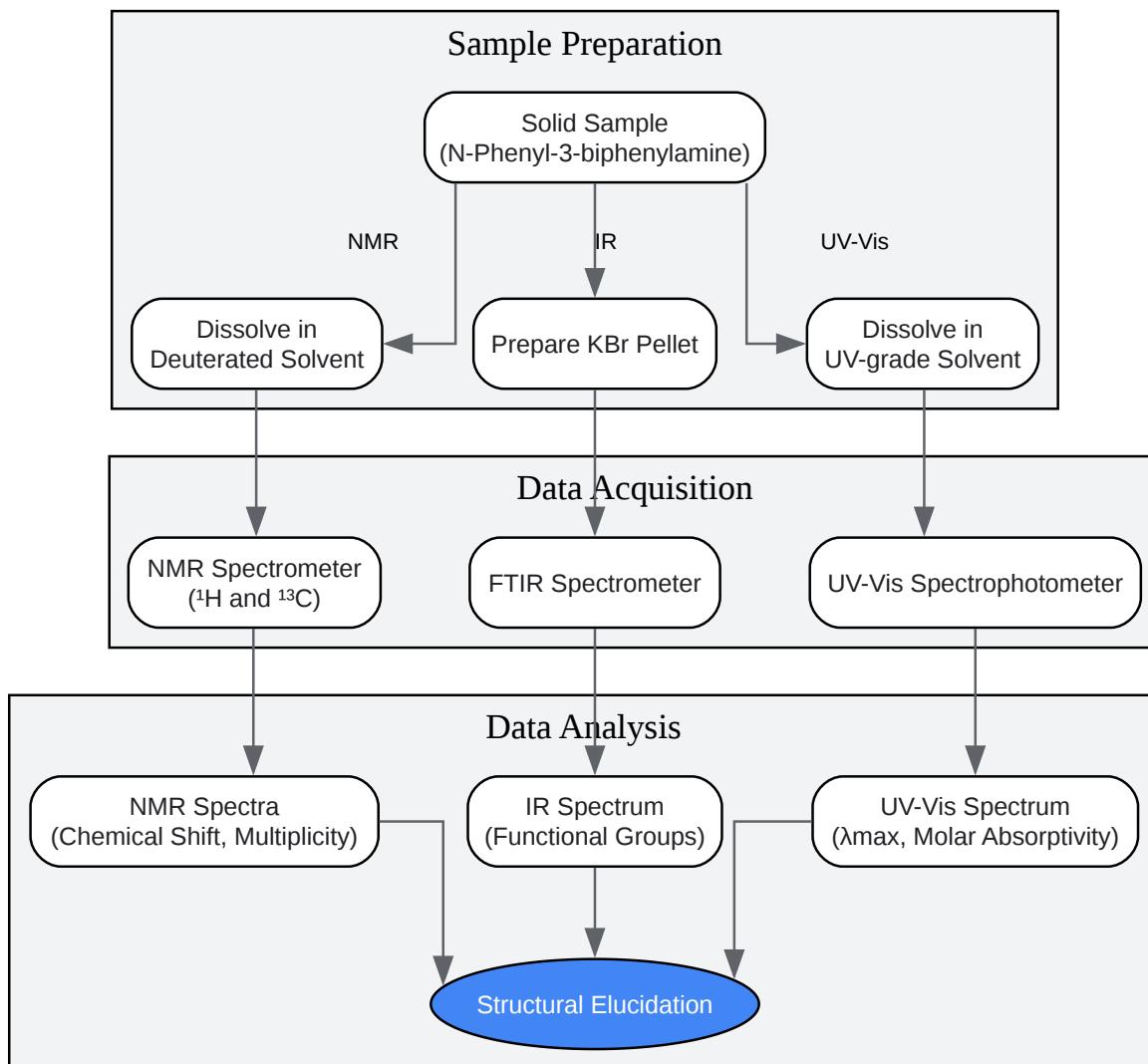
- UV-Vis Spectrum Acquisition:

- Use a dual-beam UV-Vis spectrophotometer.
- Fill a quartz cuvette with the pure solvent to be used as a reference.
- Fill a second quartz cuvette with the dilute sample solution.
- Place the reference and sample cuvettes in the appropriate holders in the instrument.
- Scan the sample over a wavelength range of approximately 200 to 800 nm.
- The instrument will record the absorbance of the sample as a function of wavelength.[\[5\]](#)

## Visualizations

### Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a solid organic compound.

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General workflow for spectroscopic analysis of a solid organic compound.

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